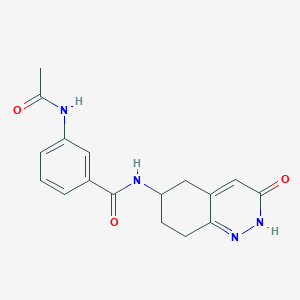

![molecular formula C15H16N6O2 B6429640 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide CAS No. 2034557-65-6](/img/structure/B6429640.png)

2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The synthesis process is characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by the presence of two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The IR absorption spectra of similar compounds have shown two signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involving triazole compounds are diverse and complex. For instance, the use of TFA afforded a good yield of 79%, and p-TSA resulted in 72% . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can be determined using various techniques. For instance, the 1H-NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación

Synthesis Methodology

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Chemistry

1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including:

Treatment of Diseases

These compounds are utilized in the treatment of various diseases such as:

Material Sciences

These types of compounds have various applications in the material sciences fields .

CDK2 Inhibitors

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Anticancer Activity

Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer .

Anti-inflammatory Activity

Triazoloquinazoline and its derivatives have shown anti-inflammatory activity .

Antimicrobial Activity

Triazoloquinazoline and its derivatives have shown antimicrobial activity .

Mecanismo De Acción

Target of Action

The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxynicotinamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle control pathway. This results in the arrest of cell cycle progression from the G1 phase to the S phase . The downstream effect is a reduction in cell proliferation, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

Similar compounds have shown good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

Direcciones Futuras

Triazole compounds have shown promise in various fields, including medicinal chemistry, where they are used in the synthesis of a number of drug classes . Future research could focus on exploring their potential in other applications, such as their use in solar cells , and their potential as inhibitors for various proteins .

Propiedades

IUPAC Name |

2-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-23-14-12(5-3-7-17-14)13(22)16-6-2-4-11-8-18-15-19-10-20-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSTVJVROXXZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxynicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-5-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidine-3-carboxamide](/img/structure/B6429558.png)

![N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6429560.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide](/img/structure/B6429562.png)

![5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B6429564.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429594.png)

![1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B6429602.png)

![1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6429610.png)

![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6429626.png)

![2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429633.png)

![5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429639.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6429642.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6429644.png)